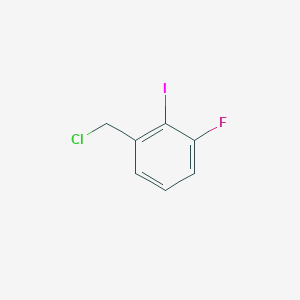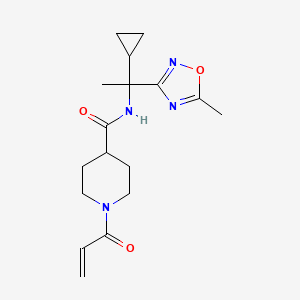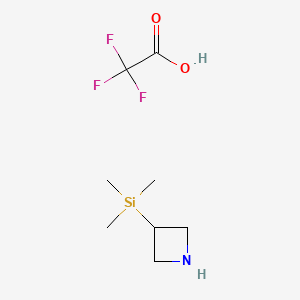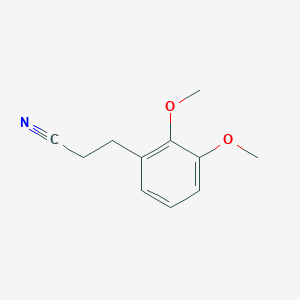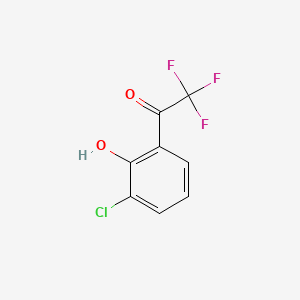
1-(3-Chloro-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one is an aromatic ketone with significant applications in organic synthesis and various scientific research fields. This compound is characterized by the presence of a trifluoromethyl group, a hydroxyl group, and a chlorine atom attached to a phenyl ring, making it a versatile building block in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
1-(3-Chloro-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one can be synthesized through several methods. One common approach involves the Fries rearrangement of 2-chlorophenyl acetate with aluminum chloride, conducted without solvent at temperatures between 110°C and 180°C . Another method includes the reaction of 2-chlorophenol with trifluoroacetic anhydride under acidic conditions to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common practices to achieve industrial-scale production.
化学反応の分析
Types of Reactions
1-(3-Chloro-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-chloro-2-hydroxybenzoic acid, while reduction of the carbonyl group can produce 1-(3-chloro-2-hydroxyphenyl)-2,2,2-trifluoroethanol.
科学的研究の応用
1-(3-Chloro-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用機序
The mechanism of action of 1-(3-Chloro-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl and carbonyl groups can form hydrogen bonds with target proteins, influencing their activity and function. The chlorine atom can participate in halogen bonding, further stabilizing the compound-protein interaction.
類似化合物との比較
Similar Compounds
1-(3-Chloro-2-hydroxyphenyl)ethanone: Similar structure but lacks the trifluoromethyl group.
2-Chloro-3’-hydroxyacetophenone: Similar structure with a hydroxyl group at a different position.
1-(3-Bromo-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one: Similar structure with a bromine atom instead of chlorine.
Uniqueness
1-(3-Chloro-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in various applications, particularly in drug design and development.
特性
分子式 |
C8H4ClF3O2 |
|---|---|
分子量 |
224.56 g/mol |
IUPAC名 |
1-(3-chloro-2-hydroxyphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H4ClF3O2/c9-5-3-1-2-4(6(5)13)7(14)8(10,11)12/h1-3,13H |
InChIキー |
FMSZDJSNIXDFEN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)O)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


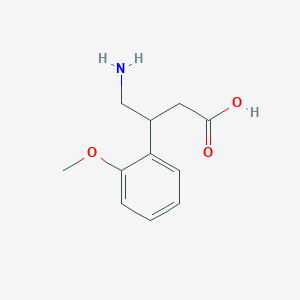
![[2-(Aminomethyl)cyclohexyl]methanol](/img/structure/B13560812.png)
![9-Azabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B13560816.png)

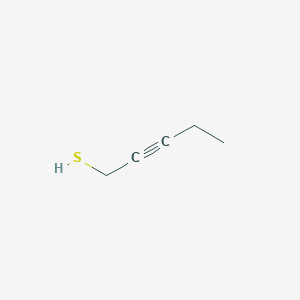
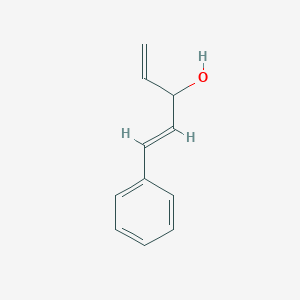
![2-{6-Phenyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminedihydrochloride](/img/structure/B13560836.png)
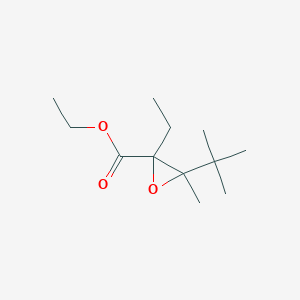
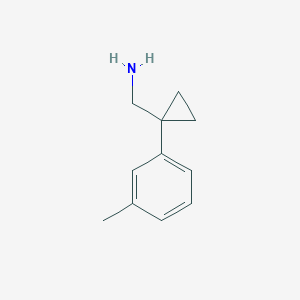
![Tert-butyl6-sulfanyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13560851.png)
